(2,6-dimethylpiperazin-1-yl)-(4-nitrophenyl)methanone
Overview
Description
(2,6-dimethylpiperazin-1-yl)-(4-nitrophenyl)methanone is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a 4-nitrobenzoyl group attached to the nitrogen atom of a 2,6-dimethylpiperazine ring. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-dimethylpiperazin-1-yl)-(4-nitrophenyl)methanone typically involves the acylation of 2,6-dimethylpiperazine with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing systems to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
(2,6-dimethylpiperazin-1-yl)-(4-nitrophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
Reduction: 4-aminobenzoyl-2,6-dimethylpiperazine.
Substitution: Various substituted piperazine derivatives.
Hydrolysis: 4-nitrobenzoic acid and 2,6-dimethylpiperazine.
Scientific Research Applications
(2,6-dimethylpiperazin-1-yl)-(4-nitrophenyl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2,6-dimethylpiperazin-1-yl)-(4-nitrophenyl)methanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The piperazine ring can also interact with biological receptors, influencing their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N1-(4-nitrobenzoyl)piperazine: Similar structure but lacks the dimethyl groups on the piperazine ring.
N1-(4-nitrobenzoyl)-2,5-dimethylpiperazine: Similar structure with dimethyl groups at different positions on the piperazine ring.
4-nitrobenzoyl chloride: Precursor used in the synthesis of (2,6-dimethylpiperazin-1-yl)-(4-nitrophenyl)methanone.
Uniqueness
This compound is unique due to the presence of both the 4-nitrobenzoyl group and the 2,6-dimethylpiperazine ring. This combination imparts specific chemical and biological properties that are distinct from other similar compounds .
Properties
Molecular Formula |
C13H17N3O3 |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
(2,6-dimethylpiperazin-1-yl)-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C13H17N3O3/c1-9-7-14-8-10(2)15(9)13(17)11-3-5-12(6-4-11)16(18)19/h3-6,9-10,14H,7-8H2,1-2H3 |
InChI Key |
SPPZQWDVTCDBRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC(N1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.